4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
CAS No.: 247225-31-6
Cat. No.: VC7000933
Molecular Formula: C11H12N2S
Molecular Weight: 204.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 247225-31-6 |
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Molecular Formula | C11H12N2S |
Molecular Weight | 204.29 |
IUPAC Name | 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) |
Standard InChI Key | OJXMEMYRDCFPHW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, reflects its structural configuration:
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A thiazole core (C₃H₃NS) with sulfur at position 1 and nitrogen at position 3.
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A 2,4-dimethylphenyl group substituted at position 4, introducing steric bulk and aromaticity.
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A primary amine (-NH₂) at position 2, enabling hydrogen bonding and nucleophilic reactivity.
The molecular formula is C₁₁H₁₃N₂S, with a calculated molecular weight of 217.3 g/mol. The canonical SMILES representation is CC1=CC(=C(C=C1)C)C2=C(SC(=N2)N), illustrating the spatial arrangement of substituents .
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, computational modeling predicts key features:
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¹H NMR: Distinct signals for the aromatic protons of the dimethylphenyl group (δ 6.8–7.2 ppm) and the thiazole ring’s C5 proton (δ 8.1 ppm).
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FTIR: Stretching vibrations for N-H (3350–3500 cm⁻¹) and C=S (1050–1250 cm⁻¹) .
Synthetic Methodologies and Optimization Strategies
Hantzsch Thiazole Synthesis
The primary route to 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine involves a two-step sequence:
Step 1: Bromination of 1-(2,4-Dimethylphenyl)ethan-1-one
Reacting 1-(2,4-dimethylphenyl)ethan-1-one with copper(II) bromide (CuBr₂) yields 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (90% yield). This α-haloketone serves as the electrophilic component for thiazole ring formation .
Step 2: Cyclocondensation with Thiourea
The α-bromoketone reacts with thiourea in ethanol under reflux, forming the thiazole ring via the Hantzsch mechanism. This step achieves an 80% yield, with the amine group originating from thiourea .
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | Ethanol | Maximizes cyclization efficiency |
Temperature | Reflux (~78°C) | Accelerates ring closure |
Catalyst | None required | Simplifies purification |
Challenges in Purification
The crude product often contains unreacted thiourea and brominated byproducts. Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) improves purity to >95%, as verified by HPLC .
Future Research Directions and Challenges
Target Identification
Computational docking (e.g., AutoDock Vina) could predict binding affinities for kinases or tubulin isoforms, guiding experimental validation.
Synthetic Scalability
Current lab-scale yields (80%) may decline in industrial batches due to exothermic side reactions. Continuous-flow reactors could mitigate this by improving heat dissipation .
Toxicity Profiling
Acute toxicity studies in rodent models are essential to establish safety margins. Structural analogs with methyl substitutions show hepatotoxicity at >50 mg/kg, highlighting the need for dose optimization .
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